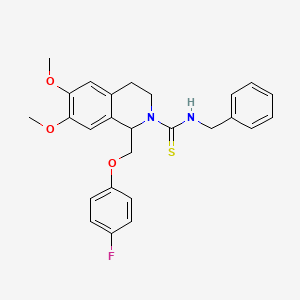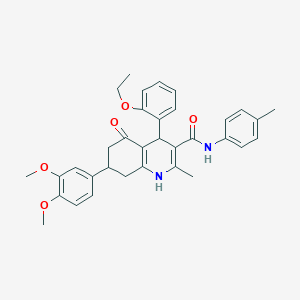![molecular formula C16H11ClF3N3O6 B11446169 1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(2-methoxy-4-nitrophenyl)urea](/img/structure/B11446169.png)
1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(2-methoxy-4-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]-1-(2-methoxy-4-nitrophenyl)urea is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a benzodioxole ring, and a nitrophenyl group
Preparation Methods
The synthesis of 3-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]-1-(2-methoxy-4-nitrophenyl)urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 5-chloro-2-(trifluoromethyl)-1,3-benzodioxole with 2-methoxy-4-nitroaniline in the presence of a suitable coupling agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
3-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]-1-(2-methoxy-4-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
3-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]-1-(2-methoxy-4-nitrophenyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism of action of 3-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]-1-(2-methoxy-4-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity or altering their function. For example, the trifluoromethyl group may enhance the compound’s ability to penetrate cell membranes, while the nitrophenyl group may interact with specific protein sites, leading to changes in cellular processes .
Comparison with Similar Compounds
When compared to similar compounds, 3-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]-1-(2-methoxy-4-nitrophenyl)urea stands out due to its unique combination of functional groups. Similar compounds include:
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group but differs in its overall structure and reactivity.
2-chloro-5-(trifluoromethyl)pyridine: Another related compound with a trifluoromethyl group, but with different chemical properties and applications.
The uniqueness of 3-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]-1-(2-methoxy-4-nitrophenyl)urea lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11ClF3N3O6 |
|---|---|
Molecular Weight |
433.72 g/mol |
IUPAC Name |
1-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(2-methoxy-4-nitrophenyl)urea |
InChI |
InChI=1S/C16H11ClF3N3O6/c1-27-12-7-9(23(25)26)3-4-10(12)21-14(24)22-16(15(18,19)20)28-11-5-2-8(17)6-13(11)29-16/h2-7H,1H3,(H2,21,22,24) |
InChI Key |
CJXKGAKWCUXQGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Bromophenyl)sulfonyl]-5-[(4-fluorobenzyl)sulfanyl]-2-(thiophen-2-yl)-1,3-oxazole](/img/structure/B11446089.png)
![Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11446090.png)
![ethyl 7-butyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11446098.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,3-dimethylbutanamide](/img/structure/B11446106.png)
![Methyl 4-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]amino}benzoate](/img/structure/B11446108.png)
![N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11446120.png)

![4-(3-Fluoro-4-methoxyphenyl)-2-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B11446132.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11446142.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide](/img/structure/B11446147.png)


![3-(4-fluorophenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11446177.png)
